molecular formula C12H12N2OS B2833276 2-(Dimethylamino)-4-phenyl-1,3-thiazole-5-carbaldehyde CAS No. 50379-23-2

2-(Dimethylamino)-4-phenyl-1,3-thiazole-5-carbaldehyde

Cat. No.: B2833276
CAS No.: 50379-23-2
M. Wt: 232.3
InChI Key: HGVBOPKWOUTSAI-UHFFFAOYSA-N
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Description

2-(Dimethylamino)-4-phenyl-1,3-thiazole-5-carbaldehyde is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a dimethylamino group, a phenyl group, and an aldehyde group attached to the thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)-4-phenyl-1,3-thiazole-5-carbaldehyde can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 2-aminothiophenol with α-bromoacetophenone in the presence of a base such as sodium hydroxide can yield the thiazole ring. Subsequent formylation using reagents like Vilsmeier-Haack reagent (a mixture of phosphorus oxychloride and dimethylformamide) introduces the aldehyde group at the 5-position of the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)-4-phenyl-1,3-thiazole-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.

Major Products

    Oxidation: 2-(Dimethylamino)-4-phenyl-1,3-thiazole-5-carboxylic acid.

    Reduction: 2-(Dimethylamino)-4-phenyl-1,3-thiazole-5-methanol.

    Substitution: Various substituted thiazoles depending on the nucleophile used.

Scientific Research Applications

2-(Dimethylamino)-4-phenyl-1,3-thiazole-5-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)-4-phenyl-1,3-thiazole-5-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the phenyl group can engage in hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity for its molecular targets.

Comparison with Similar Compounds

Similar Compounds

    2-(Dimethylamino)-4-phenyl-1,3-thiazole-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.

    2-(Dimethylamino)-4-phenyl-1,3-thiazole-5-methanol: Similar structure but with a primary alcohol group instead of an aldehyde group.

    2-(Dimethylamino)-4-phenyl-1,3-thiazole: Lacks the aldehyde group at the 5-position.

Uniqueness

2-(Dimethylamino)-4-phenyl-1,3-thiazole-5-carbaldehyde is unique due to the presence of the aldehyde group, which imparts distinct reactivity and allows for specific chemical transformations. The combination of the dimethylamino group, phenyl group, and aldehyde group in the thiazole ring makes it a versatile compound for various applications in scientific research.

Properties

IUPAC Name

2-(dimethylamino)-4-phenyl-1,3-thiazole-5-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2OS/c1-14(2)12-13-11(10(8-15)16-12)9-6-4-3-5-7-9/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGVBOPKWOUTSAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=C(S1)C=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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